This section provides the fundamental identifiers and properties of 2-Furanmethanethiol.
Table 1: Chemical Identification and Physicochemical Properties
| Category | Details |
|---|---|
| Systematic Name | (Furan-2-yl)methanethiol [1] |
| CAS Registry Number | 98-02-2 [2] [3] [1] |
| Molecular Formula | C5H6OS [2] [3] [1] |
| Average Molecular Weight | 114.17 g/mol [2] [3] |
| Appearance | Colorless to yellow oily liquid [3] [1] |
| Boiling Point | 155 °C / 311 °F [3] [1] |
| Odor Profile | Powerful roast coffee; caramel, smoky, sulfurous [4] [3] [1] |
| Odor Threshold | 0.4 ng/L (in water/ethanol model) [4] |
| Water Solubility | 0.5 g/L (predicted) [5] |
The classical synthesis method for 2-Furanmethanethiol uses a two-step, one-pot reaction involving furfuryl alcohol and thiourea [6] [3] [1]. The following diagram outlines the experimental workflow:
Synthesis workflow for 2-Furanmethanethiol from furfuryl alcohol.
Table 2: Detailed Synthesis Protocol Based on Organic Syntheses [6]
| Step | Parameter | Specification |
|---|---|---|
| 1. Reaction Setup | Reagents | 5 moles each of thiourea and furfuryl alcohol [6]. |
| Acid | 400 mL concentrated HCl in 500 mL water [6]. | |
| Key Consideration | The reaction is highly exothermic and must be carried out in an effective fume hood due to the compound's disagreeable odor and potential to cause headaches [6]. | |
| 2. Reaction Control | Initiation | Reaction often starts spontaneously; if not, gentle heating is applied until a temperature rise begins [6]. |
| Temperature | Maintain at approximately 60°C using cooling. Avoid higher temperatures or reflux to protect the sensitive furan ring [6]. | |
| Reaction Time | Allow to stand at room temperature for 12 hours after the initial exotherm [6]. | |
| 3. Work-up & Isolation | Basification | Add a solution of 225 g sodium hydroxide in 250 mL water [6]. |
| Isolation | Steam distill the mixture until no more oily droplets are collected [6]. | |
| Separation | Separate the mercaptan oil from the aqueous distillate using a separatory funnel [6]. | |
| Drying | Dry the organic layer over calcium chloride [6]. | |
| 4. Final Product | Yield | 313-340 g (55-60%) [6]. |
| Purity | The undistilled product is essentially pure. Can be distilled under nitrogen (B.P. 160°C / 759 mmHg) [6]. |
2-Furanmethanethiol is an organosulfur compound characterized by a furan ring and a thiol (-SH) functional group [1]. Its chemical behavior and biological relevance are summarized below.
Key reactivity and biological roles of 2-Furanmethanethiol.
A common and efficient laboratory synthesis involves reacting furfuryl alcohol with thiourea [1] [2].
Synthesis workflow for this compound from furfuryl alcohol and thiourea [1].
Detailed Procedure from *Organic Syntheses [1]:
Advanced detection techniques are crucial for quantifying this compound at trace levels, especially given its low odor threshold.
| Method | Principle | Key Application & Sensitivity |
|---|---|---|
| Gas Chromatography (GC) | Separates volatile compounds based on affinity for stationary/mobile phases [3]. | Used for flavor analysis and quantification in food matrices [3]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with mass-based identification [3]. | Provides definitive identification and characterization in complex samples [3]. |
| Surface-Enhanced Raman Scattering (SERS) | Enhances Raman signal of molecules adsorbed on nanostructured metal surfaces [3]. | Ultra-sensitive trace detection; used with Au/Ag@MIL(Fe) hybrid substrates for FFT in solution and gas phase [3]. |
A novel SERS approach uses self-assembled Au/Ag@MIL(Fe) hybrids, where metal-organic frameworks (MIL(Fe)) enrich the target molecule, and noble metal nanorods (Au/Ag) provide significant signal enhancement [3].
SERS detection mechanism combining signal enhancement (Au/Ag) and molecule enrichment (MIL(Fe)) [3].
Studies on the metabolism of this compound in rat liver have identified potential metabolic pathways [4].
Proposed metabolic pathways for this compound in mammalian systems, involving methylation and oxidation [4].
Key toxicological notes from research:
As a flavor compound, this compound's stability is critical for application. It is susceptible to chemical changes, including oxidation and interaction with food constituents, which can alter the flavor profile [5].
The table below summarizes the quantitative information found on the odor detection threshold of Furfuryl Mercaptan.
| Reported ODT | Context / Source | Reliability Assessment |
|---|---|---|
| 0.005 ppb (parts per billion) | Anecdotal report from perfumers [1]. | Considered anecdotal; comes from an industry forum discussion, not a peer-reviewed publication. |
| 0.1 µg/L (micrograms per liter) in a hydroalcoholic solution | Stated in a scientific review on fermented beverages [2]. | Considered scientifically credible; published in a peer-reviewed journal, though the original primary source is not cited. |
To ensure consistency and accuracy, researchers use standardized methods to determine ODTs. The following are key protocols cited in the literature.
This is a standardized olfactory test used for environmental regulation in Japan. The methodology is as follows [3]:
This is another well-regarded uniform procedure for determining ODTs [3]:
For thousands of volatile organic compounds where ODTs have not been experimentally measured, researchers use algorithms to predict them. The following diagram illustrates the core predictive model described in the search results, which correlates molecular structure with odor potency [3].
This model calculates odor potency (log(1/ODT)) based on a molecule's physicochemical properties, allowing for prediction of untested compounds [3].
Basic Chemical and Physical Properties
Furfuryl mercaptan (FM), systematically named 2-Furanmethanethiol, is a sulfur-containing organic compound with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol [1]. It is assigned the CAS Registry Number 98-02-2 [1] [2].
The following table summarizes its key physical and chemical properties:
| Property | Value / Description |
|---|---|
| Appearance | Colorless to pale yellow transparent liquid [1] [3] |
| Odor Description | Sulfury, roasted coffee, oily, fatty, burnt, smoky (at 0.10% in dipropylene glycol) [1] |
| Boiling Point | 155 °C (lit.) [1] |
| Melting Point | 157.5 °C [1] |
| Density | 1.132 g/mL at 25 °C (lit.) [1] |
| Refractive Index | n²⁰/D 1.531 (lit.) [1] |
| Flash Point | 113 °F (45 °C) [1] |
| Water Solubility | Insoluble [1] |
| Storage Conditions | Air Sensitive; store in a flammables area [1] |
Chemical Structure and Reactivity FM is characterized by a furan ring substituted with a sulfanylmethyl group. Its thiol (-SH) group is the primary site for its chemical reactivity, participating in oxidation and methylation reactions [4] [5]. The compound is air-sensitive and has a low flash point, classifying it as a flammable liquid, which necessitates careful handling [1].
Synthetic Protocol A classical synthesis method for FM involves the direct reaction of furfuryl alcohol with thiourea in hydrochloric acid, followed by decomposition of the intermediate with sodium hydroxide [2]. This method avoids the use of unstable furfuryl halides.
Procedure [2]:
Key Considerations: This procedure must be conducted in an effective fume hood due to FM's extremely disagreeable odor and potential to cause headaches [2].
Analytical Characterization Analysis of FM and its metabolites can be performed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS-MS). Studies have utilized a Micromass Quattro LC instrument, operating in both positive and negative electrospray and APcI modes to characterize FM and its putative metabolites like methyl sulfoxide and methyl sulphone derivatives [4].
In Vitro Metabolic Pathways Studies on the metabolism of FM in rat liver have identified two primary metabolic pathways [4]:
In vitro metabolic pathways of this compound in rat liver models.
Enzymology Studies Investigations using rat liver microsomes and inhibitors revealed that:
Toxicological Data
Primary Application: Flavor Chemistry FM is a critical flavor compound, highly valued for imparting the characteristic roasted coffee aroma [4] [5] [3]. It also contributes savory notes to cooked meats and baked goods [3]. Its potency means it is used at very low concentrations, and its formation in foods like coffee occurs naturally via Maillard reactions during roasting [4] [3].
Stability and Degradation As a flavor ingredient, FM's stability is crucial for product quality. Being a thiol, it is susceptible to chemical changes. The stability of flavor compounds like FM is influenced by [5]:
Understanding these factors is essential for developing strategies to stabilize FM in flavor formulations and final products.
Commercial Market Context The this compound market is segmented by purity and application, which informs its use in research and industry [6] [7]:
| Segment | Categories and Significance |
|---|---|
| By Purity | Min Purity <98%, Min Purity 98%-99%, Min Purity >99% [6]. High-purity grades are essential for pharmaceutical R&D and analytical standards [7]. |
| By Application | Research, Medical, Food & Beverage, Chemicals [6] [7]. The "Research" segment is a dedicated category for scientific investigation [6]. |
Key Suppliers for Research Several chemical companies supply FM for research purposes, including Merck, Thermo Fisher Scientific, Santa Cruz Biotechnology, TCI, and Toronto Research Chemicals [6].
Furfuryl mercaptan (also known as furfurylthiol or FFT) is a volatile sulfur compound. Its powerful aroma and minute active concentration mean it can profoundly impact a wine's sensory profile even at trace levels.
The table below summarizes its key chemical and sensory properties:
| Property | Description |
|---|---|
| IUPAC Name | 2-Furanmethanethiol (common name: this compound) |
| Aroma Description | Roasted coffee, meaty, popcorn [1] |
| Typical Concentration in Wine | Up to 0.050 µg/L [1] |
| Odor Threshold (in wine) | 0.0004 µg/L (0.4 parts per trillion) [1] |
| Impact | Potent positive aroma contributor at typical concentrations; can be negative if excessive. |
This compound formation during alcoholic fermentation involves key precursors and specific conditions, as shown in the workflow below.
Formation of this compound during wine fermentation.
Analyzing this compound is challenging due to its very low concentration, high volatility, and reactivity. Advanced techniques are required for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional GC (GC×GC-TOFMS) offer the high resolution and sensitivity needed to separate and identify trace compounds in a complex wine matrix [4].
Gas Chromatography-Olfactometry (GC-O) is crucial. It allows analysts to sniff the GC column effluent to confirm FFT's identity based on its characteristic aroma, linking a specific sensory descriptor to a chemical peak [5].
HS-SPME is a prevalent, efficient technique for extracting volatile compounds like FFT from wine.
Optimized HS-SPME protocol for analyzing this compound.
Key optimized parameters based on research into Baijiu (another complex matrix) include [4]:
Here is a consolidated experimental protocol based on optimized methodologies.
Goal: Quantify this compound in wine using HS-SPME with GC×GC-TOFMS.
Materials:
Procedure:
This compound exemplifies the profound impact of trace compounds in wine. Its study requires an integrated approach of organic chemistry, sensory science, and advanced analytical technology.
Polyfunctional thiols represent a class of sulfur-containing organic compounds that have revolutionized our understanding of wine aroma and quality. These compounds are characterized by the presence of at least one sulfhydryl (-SH) group alongside other functional groups such as alcohols, ketones, or esters, creating molecules with exceptional aromatic potency. Despite their typically ultra-trace concentrations—often in the nanogram per liter (ng/L) range—polyfunctional thiols exert a disproportionate influence on wine sensory profiles due to their remarkably low odor detection thresholds. These compounds contribute significantly to the varietal character of many popular wine styles, particularly Sauvignon Blanc, where they impart distinctive tropical, citrus, and passionfruit notes that define this variety's recognizable aroma signature.
The study of polyfunctional thiols has emerged as a priority area in oenological research over the past three decades, driven by advances in analytical chemistry that enabled reliable quantification of these challenging compounds. Research has expanded from initial focus on Sauvignon Blanc to encompass diverse varieties and growing regions, revealing the complex biochemical pathways through which these compounds form from odorless precursors present in grapes. Understanding polyfunctional thiols requires an interdisciplinary approach spanning viticulture, microbiology, chemistry, and sensory science, as their final concentrations in wine reflect intricate interactions between grape composition, yeast metabolism, and winemaking practices. This technical guide synthesizes current scientific knowledge on polyfunctional thiols to support researchers and industry professionals in advancing both fundamental understanding and practical applications.
The organoleptic impact of polyfunctional thiols stems from their unique chemical structures and exceptional sensory properties. These compounds are often termed "potent thiols" due to their extraordinarily low detection thresholds, typically ranging from 0.3 to 60 ng/L, which rank among the lowest of all known aroma-active compounds in wine. This section details the specific thiols that have been identified as most significant to wine quality, based on their consistent presence at supra-threshold concentrations and their positive contributions to aromatic complexity. Each compound exhibits distinctive structure-activity relationships that determine both its aromatic character and detection threshold, with subtle molecular modifications resulting in dramatic changes in perceptual qualities.
Research has identified five particularly impactful polyfunctional thiols that frequently occur in wines at sensorially significant concentrations: 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (3SHA), benzyl mercaptan (BM), and furfuryl thiol (FFT). These compounds collectively contribute a diverse spectrum of aromatic notes ranging from tropical and citrus fruits to more complex savory, smoky, and mineral characters. Their concentration ranges in wine vary considerably based on grape variety, viticultural practices, and winemaking conditions, with some compounds like 3SH regularly reaching concentrations orders of magnitude above threshold. The dynamic equilibrium between free thiols and their various precursor forms and reaction products further complicates their analytical determination and sensory impact.
Table 1: Characteristic Aromas, Detection Thresholds, and Concentration Ranges of Key Polyfunctional Thiols in Wine
| Thiol Compound | Abbreviation | Sensory Descriptors | Detection Threshold (ng/L) | Concentration Range in Wines (ng/L) |
|---|---|---|---|---|
| 4-methyl-4-sulfanylpentan-2-one | 4MSP | Boxwood, blackcurrant, cat urine (at high concentrations) | 0.8-2 | 0-88 in Sauvignon blanc; 0-23 in Chardonnay |
| 3-sulfanylhexan-1-ol | 3SH | Grapefruit, tropical, passionfruit | 55-60 | 350-5664 in Sauvignon blanc; 10-1368 in Chardonnay |
| 3-sulfanylhexyl acetate | 3SHA | Passionfruit, tropical, boxwood | 4-4.2 | 0-106 in Sauvignon blanc; 0-100 in Chardonnay |
| Benzyl mercaptan | BM | Smoke, toasty, struck flint | 0.3 | 0.6-5.5 in Sauvignon blanc; 30-40 in Chardonnay |
| Furfuryl thiol | FFT | Roasted coffee | 0.4 | 1-36 in Sauvignon blanc; ~14 in Chardonnay |
Table 2: Occurrence of Polyfunctional Thiols Across Different Wine Varieties Based on Analytical Studies
| Wine Variety | 4MSP | 3SH | 3SHA | BM | FFT |
|---|---|---|---|---|---|
| Sauvignon Blanc | Detected (0-88 ng/L) | Detected (350-5664 ng/L) | Detected (0-106 ng/L) | Detected (0.6-5.5 ng/L) | Detected (1-36 ng/L) |
| Chardonnay | Detected (0-23 ng/L) | Detected (10-1368 ng/L) | Detected (0-100 ng/L) | Detected (30-40 ng/L) | Detected (~14 ng/L) |
| Xynisteri (Cypriot) | Detected in some samples | Detected in all samples | Detected in all samples | Detected in all samples | Detected in 4 of 6 samples |
| Pinot Gris | Detected | Detected | Detected | Detected | Not detected |
| Red Wines (Maratheftiko, Giannoudhi, Shiraz) | Not detected | Detected | Not detected | Not detected | Not detected |
The data presented in these tables highlights several important patterns in thiol occurrence across different wine varieties. 3-sulfanylhexan-1-ol (3SH) emerges as the most universally distributed polyfunctional thiol, detected in all white and red wines analyzed across multiple studies [1]. This compound consistently reaches concentrations well above its sensory threshold, confirming its importance to wine aroma across diverse varieties. In contrast, 4-methyl-4-sulfanylpentan-2-one (4MSP) shows more restricted occurrence, being absent from many red wines and only present in specific white varieties [1]. The conversion of 3SH to 3-sulfanylhexyl acetate (3SHA) via yeast metabolism during fermentation represents a critical transformation that significantly enhances aromatic impact due to 3SHA's tenfold lower detection threshold [2].
Recent research has expanded beyond traditional varieties to investigate thiol presence in indigenous grapes, revealing intriguing patterns of occurrence. Studies of Cypriot wines made from Xynisteri, Maratheftiko, and Giannoudhi varieties demonstrated that indigenous grapes can contain significant concentrations of potent thiols, particularly 3SH which was found "in an order of magnitude above its aroma detection threshold" [1]. This finding substantially broadens the relevance of thiol research beyond the well-studied Sauvignon Blanc paradigm and suggests that thiol optimization could enhance the distinctive character of many local varieties. The presence of FFT only in certain Xynisteri and Chardonnay samples further indicates that specific production conditions or varietal characteristics favor the formation or preservation of this particularly potent compound with its distinctive roasted coffee aroma [1].
The accurate quantification of polyfunctional thiols presents substantial analytical challenges due to their exceptionally low concentrations, high reactivity, chemical instability, and tendency to adsorb to surfaces. Conventional gas chromatography-mass spectrometry (GC-MS) approaches typically lack the required sensitivity for direct determination of these compounds at their sub-threshold concentrations. Additionally, the complex wine matrix containing numerous interfering compounds further complicates analysis and necessitates sophisticated sample preparation and separation techniques. These analytical hurdles initially hindered thiol research and delayed recognition of their importance to wine aroma until specialized methodologies were developed in the 1990s and subsequently refined.
A primary concern in thiol analysis is their susceptibility to oxidation and degradation during sample preparation and analysis. Thiols readily oxidize to form disulfide bonds, especially when exposed to oxygen or metal ions, potentially leading to significant underestimation of their true concentrations. This reactivity necessitates careful handling under inert atmospheres, addition of antioxidant compounds, and minimization of analysis time. Furthermore, the ultra-trace concentrations of thiols require extensive pre-concentration steps that must be carefully optimized to avoid losses, while their polar nature and tendency toward poor chromatographic behavior demand specialized column chemistries and separation conditions. These cumulative challenges mean that thiol analysis remains a specialized area requiring significant expertise and method optimization.
Table 3: Comparison of Analytical Methods for Polyfunctional Thiol Quantification in Wine
| Method Principle | Key Features | Limits of Detection | Advantages | Limitations |
|---|---|---|---|---|
| Mercurobenzoate Derivatization + Anion Exchange + GC-MS | Uses organomercuric compounds to selectively capture thiols | Sub-ng/L for most thiols | High sensitivity and selectivity | Requires toxic Hg salts; large sample volumes (1-2L); risk of oxidation |
| Pentafluorobenzyl Derivatization + GC-NICI-MS | PFB derivatives analyzed by negative ion chemical ionization MS | 0.9-17 ng/L for different thiols | Excellent sensitivity; good precision | Requires specialized NICI-MS instrumentation |
| Pentafluorobenzyl Derivatization + HS-SPME + GC-EI-MS | Extractive alkylation followed by headspace SPME | 0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, 17 ng/L for 3-MHA | Uses more common EI-MS; avoids toxic reagents | Requires careful optimization of derivatization |
| Ethyl Propiolate Derivatization + GC-EI-MS | Specific derivatization of thiols | 10-fold above threshold for 4-MMP and 3-MHA | Good selectivity | Limited sensitivity for key thiols |
| 4,4'-dithiodipyridine or o-phthaldialdehyde derivatization + LC-MS/MS | Alternative derivatization approaches | Not fully established for wine thiols | Avoids GC-related issues; potential for high sensitivity | Requires LC-MS/MS instrumentation |
Recent methodological advances have focused on improving analytical sensitivity while eliminating the need for toxic reagents like organomercurial compounds. The method based on pentafluorobenzyl (PFB) derivatization followed by headspace solid-phase microextraction (HS-SPME) and GC-EI-MS analysis represents a significant innovation, achieving detection limits at or near sensory thresholds (0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, and 17 ng/L for 3-MHA) while using more commonly available instrumentation [3]. This approach utilizes extractive alkylation to simultaneously derivative and extract thiols, significantly simplifying sample preparation while maintaining excellent sensitivity. Optimization studies determined that addition of NaCl solution to dried SPME vials prior to extraction improved detection limits up to fivefold, and that reaction times of 10 minutes for derivatization were sufficient for most analytes [3].
The development of stable isotope dilution assays (SIDA) with deuterium-labeled internal standards has further enhanced analytical precision by correcting for losses during sample preparation and matrix effects during ionization [1]. This approach uses structurally identical standards with added mass tags (deuterium atoms) that behave nearly identically to native analytes throughout analysis but can be distinguished mass spectrometrically. The combination of SIDA with pentafluorobenzyl derivatization and HPLC-MS/MS analysis has emerged as a robust methodology applicable to a wide range of polyfunctional thiols, including those like benzyl mercaptan and furfuryl thiol that were previously difficult to quantify reliably [1]. These methodological advances have enabled more comprehensive surveys of thiol occurrence across diverse wine varieties and growing regions.
Figure 1: Analytical workflow for polyfunctional thiol quantification in wine using PFB derivatization and HS-SPME-GC-MS
Polyfunctional thiols originate primarily from non-volatile precursor compounds present in grapes rather than existing as free aromatic compounds in the fruit itself. These precursors are S-conjugated forms where the thiol is bound to amino acids or peptides, predominantly as cysteine conjugates (Cys-3SH, Cys-4MSP) or glutathione conjugates (Glut-3SH, Glut-4MSP) [4]. These bound forms are odorless and non-volatile, meaning they contribute nothing directly to grape aroma, but serve as reservoirs that can be transformed during winemaking into the potent aromatic thiols that define finished wine character. The biotransformation pathway begins when yeast import these precursors into cells during alcoholic fermentation, where specialized enzymes cleave the sulfur-carbon bonds to release the volatile thiol compounds.
The glutathionylated precursors undergo a more complex transformation pathway than their cysteinylated counterparts. Glutathione-bound precursors must first be imported into yeast cells then processed by a γ-glutamyltranspeptidase (VviGGT) enzyme that removes the glutamic acid moiety [2]. This intermediate then requires action of a carboxypeptidase to remove the glycine group, producing the corresponding cysteine conjugate [4]. Only then can the cysteine-bound precursor be cleaved by a β-lyase enzyme (encoded by the IRC7 gene in yeast) that liberates the free volatile thiol while incorporating the cysteine into yeast metabolic pathways [2]. This additional processing requirement means glutathione-bound precursors have lower conversion efficiency to free thiols compared to cysteine-bound precursors, despite typically being more abundant in grapes.
Figure 2: Biochemical pathway of polyfunctional thiol release from conjugated precursors during fermentation
The efficiency of thiol release during fermentation depends on multiple factors including yeast strain characteristics, fermentation conditions, and precursor composition. Different yeast strains exhibit varying β-lyase activity due to genetic polymorphisms in the IRC7 gene, which exists in both "long" and "short" versions with different promoter regions that affect expression levels [2]. Additionally, research indicates that multiple genes beyond IRC7 likely encode enzymes with β-lyase activity that contribute to thiol release, suggesting a more complex genetic basis than initially recognized. The esterification of free thiols represents another important transformation, where yeast convert 3SH to 3-sulfanylhexyl acetate (3SHA) through enzymatic esterification, producing a compound with a tenfold lower sensory threshold and different aromatic qualities (guava and passionfruit rather than grapefruit) [2].
Recent studies have revealed that vine nitrogen status significantly influences thiol precursor concentrations in grapes, with nitrogen application increasing Glut-3SH levels in berries and resulting musts [4]. This effect was particularly pronounced at later ripening stages, suggesting nitrogen affects the accumulation rather than initial synthesis of these precursors. Interestingly, nitrogen supplementation did not significantly affect Cys-3SH concentrations or the expression of key genes (VviGST3, VviGST4, VviGGT) putatively involved in precursor biosynthesis [4]. RNA-seq analysis identified additional candidate genes, including other glutathione-S-transferases and glutathione-conjugate transporters, that may participate in the stimulated precursor accumulation under high nitrogen conditions, pointing to the complexity of thiol regulation at the molecular level.
Vine nitrogen status represents one of the most significant viticultural factors affecting thiol potential in wines. Research has demonstrated that nitrogen application to vineyards increases the concentration of glutathionylated precursors (Glut-3SH) in grape berries and musts, subsequently leading to higher 3SH content in finished wines [4]. This relationship appears specific to particular precursors, as nitrogen supplementation did not significantly affect cysteinylated precursor (Cys-3SH) concentrations. The mechanism behind this nitrogen effect involves enhanced accumulation of precursors during berry ripening rather than altered expression of the known biosynthetic genes VviGST3, VviGST4, and VviGGT [4]. These findings indicate that nitrogen management represents a powerful viticultural tool for modulating the thiol potential of grapes, though the complex relationship between nitrogen and fermentation performance means simple correlations between must nitrogen and final thiol concentrations do not always hold.
Grape variety fundamentally determines thiol potential, with different varieties possessing distinct precursor profiles and concentrations. While Sauvignon Blanc has been the most extensively studied variety, research has identified significant thiol content in many other white varieties including Riesling, Gewürztraminer, Pinot Gris, Chardonnay, Semillon, and Chenin Blanc [1]. Even indigenous Cypriot varieties like Xynisteri, Maratheftiko, and Giannoudhi contain appreciable thiol concentrations, with 3SH detected "in an order of magnitude above its aroma detection threshold" [1]. Recent investigations have also revealed that Botrytis cinerea infection significantly influences thiol precursors in white wines, though the specific effects vary by grape variety and infection severity [5]. This variety-dependent response to fungal infection highlights the complex interactions between genetic factors and vineyard conditions in determining final thiol expression.
Fermentation conditions profoundly impact thiol release and persistence throughout the winemaking process. Temperature has been shown to significantly influence thiol biotransformation, with higher fermentation temperatures generally increasing free thiol concentrations [6]. Studies on brewing yeast (with relevance to wine fermentation) demonstrated that LalBrew Diamond strain produced "2-3 times more free 3SH" at elevated temperatures [6]. The yeast strain selection represents another critical factor, as strains differ substantially in their β-lyase activity due to genetic variations in the IRC7 gene and other unidentified genetic factors affecting thiol release [2]. Strain selection also determines the extent of esterification converting 3SH to the more potent 3SHA, adding another layer of complexity to yeast influence on thiol expression.
Nutrient availability during fermentation exhibits complex relationships with thiol formation. Research in beer fermentation has demonstrated that lower Free Amino Nitrogen (FAN) levels correlate with increased free thiol concentrations analytically, though this relationship does not always translate to perceived sensory differences [6]. This apparent discrepancy highlights the challenge of reconciling instrumental measurements with human perception, suggesting that sensory interactions between thiols and other aroma compounds may modulate their perceptual impact. The timing and method of hop additions also influence thiol expression in varieties where hop-derived precursors contribute to the thiol pool, with whirlpool additions or early fermentation additions maximizing precursor extraction and biotransformation [2]. Finally, oxygen management throughout winemaking is crucial due to the extreme susceptibility of thiols to oxidation, which can rapidly diminish their aromatic contribution to finished wines.
The growing understanding of polyfunctional thiol biochemistry has enabled more targeted winemaking approaches designed to optimize their expression in finished wines. Yeast strain selection now regularly considers thiol-releasing capability alongside more traditional fermentation characteristics, with specific strains identified as particularly effective for enhancing thiol expression [6] [2]. Similarly, fermentation temperature management has emerged as a key control parameter, with moderate temperature increases demonstrated to enhance thiol release without promoting undesirable sensory characteristics. The recognition that different hop varieties contain varying concentrations of thiol precursors has also informed hop selection and timing decisions, particularly in styles where tropical aroma characteristics are desired.
Vineyard nitrogen management represents another application area, with research confirming that appropriate nitrogen supplementation can increase thiol precursor concentrations in grapes [4]. However, winemakers must balance this benefit against potential negative consequences of excessive nitrogen, including uncontrolled vegetative growth and imbalanced must compositions that may lead to fermentation difficulties or off-aroma formation. The development of analytical methods for quantifying both free thiols and their precursors now enables more precise monitoring throughout the winemaking process, allowing for evidence-based decisions rather than empirical tradition [3]. These technical applications collectively represent a shift toward precision enology where fundamental biochemical understanding informs practical winemaking decisions to achieve specific sensory outcomes.
Despite significant advances, important gaps remain in our understanding of polyfunctional thiols that merit continued research attention. The complete biosynthetic pathway of thiol precursors in grapes remains incompletely characterized, particularly regarding the enzymes and regulatory mechanisms controlling their formation and accumulation [4]. Similarly, the genetic basis of thiol release by yeast requires further elucidation, with emerging evidence suggesting multiple genes beyond IRC7 contribute to β-lyase activity [2]. The complex interactions between thiols and other aroma compounds represent another priority area, as instrumental measurements of thiol concentrations do not always correlate with sensory perception due to synergistic or antagonistic effects within the wine matrix [7] [6].
Future research should also expand investigation beyond traditional varieties and regions to develop a more comprehensive understanding of thiol diversity across the Vitis genus. Studies of indigenous varieties like those from Cyprus have revealed unexpected thiol profiles that challenge existing paradigms [1], suggesting much remains to be discovered about the genetic diversity underlying thiol potential. The impact of climate change factors on thiol expression represents another emerging priority, as shifting temperature regimes, water availability, and UV exposure may alter precursor synthesis in grapes. Finally, continued analytical method development remains essential to overcome current limitations in sensitivity, throughput, and accessibility, potentially incorporating novel sensor technologies or miniaturized platforms that could enable routine monitoring throughout the winemaking process.
The table below summarizes the quantitative data available from recent market analyses. Please note that figures vary between reporting agencies due to differing methodologies, scopes, and base years.
| Market Aspect | Reported Data from Various Sources |
|---|---|
| Global Market Size (2023/2024) | Ranging from USD 120 million (2024) [1] to USD 450 million (2023) [2] |
| Projected Global Market Size (2032/2033) | Ranging from USD 200 million (2033) [1] to USD 700 million (2032) [2] |
| Compound Annual Growth Rate (CAGR) | Ranging from 5.1% to 7.5% (forecast periods up to 2033) [2] [1] [3] |
| Key Market Segments | By Application: Food & Beverage, Pharmaceuticals, Chemicals, Research [2] [4] [1] By Purity: Min Purity >99%, 98%-99%, <98% [4] [1] By Region: North America, Asia Pacific, Europe, etc. [2] [1] |
Regional Market Insights:
Furfuryl mercaptan's unique sulfur-containing chemical structure makes it valuable across several industries.
For researchers, a classic and well-cited synthesis method is provided in Organic Syntheses [7]. The following diagram illustrates the core workflow and chemical reaction for this laboratory-scale preparation.
Workflow for the synthesis of this compound from furfuryl alcohol and thiourea [7].
Key Experimental Notes:
The market includes several global chemical companies and specialty ingredient suppliers. Leading players mentioned across reports include [4] [1] [9]:
These companies provide various grades of this compound, including natural and synthetic forms, for different industrial and research needs [9].
The this compound market is poised for continued growth, with opportunities in:
Furfuryl mercaptan is predominantly synthesized from furfuryl alcohol. The following established laboratory-scale procedure details this conversion.
Classic Laboratory Synthesis from Furfuryl Alcohol [1]
This method involves the reaction of furfuryl alcohol with thiourea in hydrochloric acid, followed by decomposition of the intermediate with sodium hydroxide.
Reaction Principle: The process avoids the use of unstable furfuryl halides. Furfuryl alcohol reacts with thiourea in a strong acidic medium to form an S-2-furfurylisothiourea salt, which is subsequently decomposed with a strong base to liberate the target this compound.
Hazard and Safety Notes:
Detailed Procedure:
The following workflow diagram summarizes this synthesis and purification process:
Understanding the commercial context and primary uses of this compound is key for development projects. The table below summarizes relevant market and application information.
| Aspect | Details | Source |
|---|---|---|
| Market Size (2024) | USD 120 Million | [2] |
| Projected Market (2033) | USD 200 Million | [2] |
| CAGR (2026-2033) | 6.1% | [2] |
| Primary Use | Flavor & Fragrance: Key aroma compound in foods and beverages (e.g., coffee, roasted meats). Known for its strong, roasted coffee odor. | [3] [4] |
| Chemical Intermediate | Serves as a precursor and building block in organic synthesis and manufacturing. | [2] |
Due to its presence in trace amounts within complex matrices, analyzing this compound requires sophisticated techniques. The following method was optimized for detecting trace aroma compounds in Chinese liquor (Baijiu) and can be adapted for other systems. [4]
Optimized HS-SPME/GC×GC-TOFMS Method for Trace Analysis
The search results indicate that the industrial and research focus for furfural valorization is heavily skewed toward its catalytic hydrogenation, primarily to furfuryl alcohol (FA). [5] In fact, approximately 62% of industrially produced furfural is used for FA production [5], which is a key monomer for furan resins. The hydrogenation process employs both noble (Ru, Pd, Pt) and non-noble (Cu, Ni, Co) metal catalysts. [5] [6]
This suggests that a direct, efficient, and catalytic route for the conversion of furfural to this compound may be an underdeveloped area. Researchers might need to explore alternative pathways or novel catalysts to achieve this transformation more efficiently than the classic two-step process via furfuryl alcohol.
The table below summarizes the main analytical techniques used for furfuryl mercaptan (FFT) determination in various matrices, highlighting their key characteristics and applications.
| Method | Principle | Key Steps/Features | Example Matrices | Key Challenges Addressed |
|---|---|---|---|---|
| HS-SPME Arrow with GC-Orbitrap-MS [1] | Headspace extraction with high-resolution mass spectrometry | Uses HS-SPME Arrow for enrichment; GC-Orbitrap-MS for high-accuracy detection; employs NADES to aid extraction from solid samples. | Tobacco [1] | Analyzing trace levels in complex solid matrices; reducing co-elution interference. |
| HS-SPME with GC×GC-TOFMS [2] | Headspace extraction with comprehensive two-dimensional GC | Optimized SPME (fiber, time, temp); GC×GC-TOFMS separates co-eluting compounds. | Baijiu (Chinese liquor) [2] | Simultaneous quantification of numerous trace aromas in a single run. |
| Derivatization with HPLC-MS/MS [3] | Chemical derivatization for non-volatile derivatives | Derivatizes thiols with DTDP for stable derivatives; uses SPE for enrichment; analysis via HPLC-MS/MS. | Wine [3] | Provides an HPLC-MS/MS pathway for volatile thiols. |
This method is designed for accurate and sensitive analysis of FFT in complex solid matrices like tobacco [1].
Sample Preparation:
Extraction (HS-SPME Arrow):
GC-Orbitrap-MS Analysis:
The following diagram illustrates the workflow for this method:
This method converts volatile FFT into a stable derivative suitable for HPLC-MS/MS analysis, ideal for liquid matrices like wine [3].
Derivatization:
Sample Clean-up and Enrichment:
HPLC-MS/MS Analysis:
For direct analysis of this compound, GC-based methods coupled with sophisticated sample preparation are currently the most effective. The HS-SPME Arrow-GC-Orbitrap-MS method offers high sensitivity and accuracy for complex matrices, while the derivatization HPLC-MS/MS method provides a viable alternative for liquid samples. For indirect assessment of exposure, quantifying the metabolite N-2-furoylglycine via UPLC-MS/MS presents a robust and high-throughput solution [5].
2-Furfurylthiol (2-FFT) is a highly potent sulfur-containing compound that contributes significantly to the characteristic aroma of coffee and roasted foods. Despite its strong sensory impact at low thresholds, this valuable flavor molecule faces substantial challenges in practical applications due to its pronounced volatility and chemical instability when exposed to oxygen, light, or elevated temperatures. These limitations necessitate the development of effective encapsulation delivery systems that can protect 2-FFT during processing and storage while controlling its release during end-use applications.
Pectin, a complex anionic polysaccharide derived from plant cell walls, presents an ideal encapsulation matrix due to its excellent biocompatibility, gel-forming capabilities, and generally recognized as safe (GRAS) status. The global pectin market, expected to reach $1.5 billion by 2025, reflects its widespread utilization in food, pharmaceutical, and biomedical applications [1]. Recent advances have demonstrated that structural modifications of pectin, particularly through ultrasonic treatment, can significantly enhance its emulsifying capacity and encapsulation performance, making it particularly suitable for protecting sensitive compounds like 2-FFT [2] [1].
These Application Notes and Protocols provide researchers and product development professionals with detailed methodologies for the ultrasonic modification of pectin and its subsequent application in 2-furfurylthiol encapsulation. The comprehensive protocols include optimized parameters, characterization techniques, and performance evaluation methods to facilitate implementation in research and development settings.
Pectin represents a family of complex polysaccharides that constitute fundamental structural components in the primary cell walls of higher plants. The intricate molecular architecture of pectin comprises several distinct domains: homogalacturonan (HG), rhamnogalacturonan I (RGI), rhamnogalacturonan II (RGII), and xylogalacturonan (XG). The HG domain forms a linear chain of α-(1-4)-linked D-galacturonic acid units, wherein the carboxyl groups may be esterified with methanol to varying degrees [1]. This degree of esterification (DE) critically influences pectin's functional properties, determining its classification as either high methoxyl (HM, DE > 50%) or low methoxyl (LM, DE ≤ 50%) pectin [1].
The emulsification and encapsulation capabilities of pectin derive from its amphiphilic character, with hydrophobic methyl ester groups and hydrophilic carboxyl and hydroxyl functionalities. This structural arrangement allows pectin molecules to orient at oil-water interfaces, forming protective membranes around dispersed phases. However, the native conformation of pectin often presents limitations for efficient encapsulation of small, volatile molecules like 2-furfurylthiol, necessitating structural modifications to enhance its performance [2] [1].
Ultrasound-assisted modification of pectin utilizes controlled acoustic cavitation to physically disrupt the pectin macromolecular structure. When high-intensity ultrasound is applied to pectin solutions, the formation, growth, and implosive collapse of microbubbles generates extreme local conditions including temperatures exceeding 5000 K, pressures above 1000 atm, and powerful shear forces [2]. These intense mechanical and hydrodynamic effects induce several structural changes in pectin molecules:
These modifications collectively contribute to improved interfacial activity, enabling the formation of more stable emulsions and encapsulation systems for protecting volatile compounds like 2-furfurylthiol [2].
Table 1: Key Structural Changes in Pectin Following Ultrasonic Treatment
| Structural Parameter | Native Pectin | Ultrasonically Modified Pectin | Analytical Method |
|---|---|---|---|
| Average particle size | Micrometer scale | ~370 nm | Dynamic light scattering |
| Molecular weight | High (>100 kDa) | Reduced by 20-60% | Size exclusion chromatography |
| Degree of esterification | Unchanged | Unchanged | Titration/FTIR |
| Hydrophobicity | Moderate | Significantly increased | Fluorescence probe |
| Interfacial activity | Moderate | Substantially improved | Interfacial tension measurement |
Materials:
Equipment:
The ultrasonic modification process requires precise control of operational parameters to achieve the desired structural changes without excessive degradation. Response surface methodology studies have identified optimal conditions for maximizing the encapsulation efficiency of pectin for volatile compounds [2].
Table 2: Optimized Ultrasonic Parameters for Pectin Modification
| Parameter | Optimal Range | Effect on Pectin Properties |
|---|---|---|
| Power density | 0.8-1.2 W/mL | Higher power increases degradation rate, reducing particle size |
| Treatment time | 30-50 minutes | Longer exposure increases modification extent |
| Temperature | 40-50°C | Controlled temperature prevents thermal degradation |
| Pectin concentration | 1-3% w/v | Lower concentrations facilitate more efficient modification |
| Pulse mode | 5 s on, 2 s off | Prevents overheating and controls energy input |
Pectin Solution Preparation:
Ultrasonic Treatment:
Post-Treatment Processing:
The encapsulation of 2-furfurylthiol utilizes an oil-in-water emulsion system, where the volatile compound is dispersed as fine droplets within the continuous aqueous phase containing ultrasonically modified pectin.
Materials Preparation:
Emulsification Protocol:
Primary emulsion formation:
High-pressure homogenization:
The performance of the encapsulation system is evaluated through encapsulation efficiency and loading capacity measurements:
Total 2-FFT determination:
Surface 2-FFT determination:
Calculation:
Table 3: Comparison of Encapsulation Performance Between Native and Modified Pectin
| Performance Parameter | Native Pectin | Ultrasonically Modified Pectin |
|---|---|---|
| Encapsulation efficiency (%) | 65-75% | 85-95% |
| Loading capacity (%) | 8-12% | 15-22% |
| Centrifugal stability | 70-80% retention | 90-98% retention |
| Initial 2-FFT retention (45°C, 7 days) | 40-50% | 75-85% |
| Initial 2-FFT retention (65°C, 7 days) | 15-25% | 55-65% |
Diagram 1: Comprehensive workflow for ultrasonic pectin modification and 2-furfurylthiol encapsulation
Diagram 2: Mechanism of ultrasonic modification showing structural changes in pectin
The encapsulation of 2-furfurylthiol in ultrasonically modified pectin has significant applications in food, flavor, and pharmaceutical industries. Specific applications include:
Future research directions should explore combination treatments (ultrasound with enzymatic modification), advanced emulsion systems (double emulsions, multilayer interfaces), and precision release mechanisms triggered by specific environmental conditions.
1. Principle and Rationale Furfuryl mercaptan is a key aroma compound with a characteristic roasted coffee scent, but its high volatility and chemical instability during storage pose significant challenges for food and pharmaceutical applications [1] [2]. Encapsulation within a biopolymer matrix can protect it from degradation and control its release.
Ultrasonic treatment, specifically using high-intensity ultrasound, modifies the physicochemical properties of biopolymers like pectin. The primary mechanism is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates intense local shear forces, turbulence, and high-pressure spots [3]. This physical force can break down polymer aggregates, reduce particle size, and partially unfold molecular structures, leading to enhanced emulsifying and encapsulation properties [4] [5].
2. Optimized Ultrasonic Treatment Parameters for Pectin Research has demonstrated that treating pectin with ultrasound can significantly improve its performance as an encapsulation wall material for this compound. The optimal conditions were determined using a response surface methodology [4].
Table 1: Optimized Ultrasonic Treatment Parameters for Pectin Modification
| Parameter | Optimal Value | Effect on Pectin Properties |
|---|---|---|
| Power Density | 1.06 W/mL | Reduces particle size and improves emulsifying capacity |
| Treatment Time | 40 minutes | Achieves a particle size of approximately 370 nm |
| Ultrasonic Mode | Pulsed (e.g., 30s on/30s off) | Prevents overheating and excessive denaturation |
3. Impact on Emulsion and Encapsulation Performance The structural changes induced by ultrasound translate directly to improved functional performance. The table below summarizes the key enhancements observed when using ultrasound-modified pectin (US-pectin) compared to native pectin [4].
Table 2: Performance Comparison of Native vs. Ultrasonically Modified Pectin
| Performance Metric | Native Pectin | Ultrasound-Modified Pectin |
|---|---|---|
| Emulsion Droplet Size | Smaller | Larger, but forms a thicker interfacial layer |
| Centrifugal Stability | Lower | Significantly Improved |
| Surface Loading Capacity | Lower | Enhanced |
| This compound Retention (at 45°C & 65°C) | Lower | Significantly enhanced over time |
The underlying mechanism is that ultrasound treatment allows pectin to form a thicker and more robust layer at the oil-water interface in emulsions. This creates a superior physical barrier that reduces the diffusion of this compound from the core, thereby minimizing its loss during storage and enabling controlled release upon triggering (e.g., by heat) [4].
Workflow Overview: The following diagram illustrates the experimental workflow for creating this compound-loaded emulsions using ultrasonically modified pectin.
Materials
Step-by-Step Procedure
Pectin Solution Preparation:
Ultrasonic Modification:
Emulsion Formation and Encapsulation:
Performance Evaluation Methods
The application of ultrasonic technology provides a green, efficient, and chemical-free method to engineer biopolymer structures for advanced encapsulation. The enhanced performance of ultrasound-modified pectin is attributed to cavitation-induced reduction in particle size and increased surface activity, which improves its ability to form a protective barrier around sensitive core materials [4] [5] [3].
Future research can explore the ultrasonic modification of other biopolymers (proteins, other polysaccharides) and their complexes for this compound encapsulation. Combining ultrasonic treatment with other physical fields or chemical modifications could lead to the development of "smart" encapsulates with targeted or triggered release profiles.
Furfuryl mercaptan is a high-impact aroma chemical valued for its potent, roasted coffee and savory meaty characters upon dilution [1] [2]. Its primary challenge in formulation is its low odor threshold and high potency, requiring meticulous handling and precise dosing to achieve the desired effect without overwhelming a composition.
The table below summarizes its core characteristics and recommended handling protocols:
| Attribute | Description & Application Note |
|---|---|
| Aroma Profile | Potent, sulfurous, roasted coffee, burnt, caramelic, meaty, savory [1] [2]. |
| Perceived Impact | Very high; used in trace amounts to create authentic roasted and savory nuances. |
| Recommended Usage Level | Not explicitly stated for fragrance. In flavors, recommended at 0.0001 - 0.5 ppm [2]. For fragrance R&D, start at the lowest possible levels (e.g., 0.001% or less in a concentrate) and scale up. |
| Chemical Stability | Contains a thiol (-SH) functional group, which is susceptible to oxidation, leading to disulfide formation and potential loss of aroma potency over time [3]. |
| Handling Protocol | Use in an effective fume hood; wear appropriate Personal Protective Equipment (PPE); store in sealed, air-tight containers under an inert atmosphere (e.g., nitrogen) to minimize oxidation [1] [4]. |
The stability of fragrance materials is critical for product shelf-life. The following protocol outlines a method to test the oxidative stability of this compound in a base formulation, based on general principles for flavor compound stability [3].
1. Objective: To evaluate the chemical stability of this compound under accelerated aging conditions in a model fragrance solvent.
2. Materials:
3. Methodology:
4. Data Interpretation: Compare the peak area of this compound in the Control versus Test groups. A significant decrease in the Control group, mitigated in the Test group, confirms oxidative degradation. The formation of disulfide peaks indicates the primary degradation pathway.
The logical flow of this experimental protocol and the stability challenge it addresses is visualized below.
Furfuryl mercaptan (2-furanmethanethiol) is a sulfur-containing heterocyclic compound that serves as one of the most impactful aroma compounds in roasted coffee, despite its relatively low concentration. This organosulfur molecule (C₅H₆OS, molecular weight: 114.17 g/mol) features a furan ring with a thiol functional group, creating a structure that is both highly volatile and chemically reactive [1]. The compound's significance in food chemistry stems from its exceptionally low odor threshold, which allows it to exert a profound influence on coffee aroma even at minute concentrations. Understanding the chemical behavior, formation pathways, and stabilization requirements of this compound is essential for researchers aiming to optimize coffee flavor profiles and maintain product quality during storage.
The sensory impact of this compound extends beyond its characteristic roasted coffee aroma to include notes of onion, garlic, and sesame in various food matrices [1]. This versatile flavor compound occurs naturally in numerous heat-processed foods including sesame seed oil, popcorn, grilled meats, and roasted coffee [1]. Its detection threshold of approximately 0.005-0.01 μg/L in water underscores its potent aromatic properties, which can easily lead to either desirable flavor characteristics or overpowering off-notes depending on concentration and food matrix interactions [2]. The compound's limited stability in aqueous systems presents significant challenges for food applications, necessitating specialized stabilization approaches to maintain consistent flavor profiles in coffee products and other flavored applications.
Table 1: Key Chemical and Sensory Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 98-02-2 | [3] [1] |
| Molecular Formula | C₅H₆OS | [1] |
| Molecular Weight | 114.17 g/mol | [1] |
| Odor Description | Roasted coffee, burnt, sulfurous, onion, garlic | [4] [1] |
| Solubility | Soluble in oils, insoluble in water | [1] |
| Natural Occurrence | Coffee, sesame oil, popcorn, grilled meats | [1] |
The formation of this compound during coffee roasting occurs primarily through Maillard reaction pathways involving interactions between amino acids and reducing sugars at elevated temperatures (typically 150-240°C). Research using in-bean experiments with labeled precursors has revealed that the formation pathway differs from earlier model system predictions, ruling out 2-furaldehyde and arabinose C5 skeleton incorporation as direct precursors [5]. Instead, the compound appears to form through more complex reaction networks involving sulfur-containing amino acids and sugar degradation products. These precursor incorporation studies have demonstrated that both the availability of specific amino acids (particularly sulfur-containing varieties) and the roasting parameters significantly influence the ultimate yield of this compound in the final roasted coffee [5].
The thermal degradation of furfuryl alcohol has been proposed as a potential formation route, though the exact mechanisms under coffee roasting conditions remain an active area of investigation [4]. What distinguishes this compound formation from other coffee aroma compounds is the critical involvement of sulfur atoms from precursor compounds, which become incorporated into the furan ring structure during the complex thermal reactions of roasting. The maximum formation of this compound occurs at specific roasting degrees, with both under-roasting and over-roasting leading to reduced concentrations, illustrating the delicate balance required in thermal processing to optimize this key aroma compound [5].
Sophisticated isotope labeling studies have provided crucial insights into this compound formation pathways. When researchers incorporated labeled and unlabeled precursor molecules directly into green coffee beans using biomimetic approaches, they were able to track the incorporation patterns in the resulting this compound after roasting [5]. These experiments demonstrated that the conventional pathways proposed from model systems do not necessarily translate directly to the complex coffee matrix. The in-bean methodology provides more physiologically relevant formation routes than simplified model systems, highlighting the importance of studying these reactions within the actual food matrix to obtain accurate mechanistic information [5].
Diagram 1: Formation pathway of this compound during coffee roasting through Maillard reaction and precursor interactions
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the gold standard analytical approach for quantifying this compound in roasted coffee samples. The following optimized protocol allows for reproducible extraction, separation, and quantification of this key aroma compound:
Sample Preparation: Grind roasted coffee beans to a consistent particle size (approximately 500 μm). Weigh 2.0 g ± 0.1 g of ground coffee into a 20 mL headspace vial. Add 10 mL of freshly boiled deionized water and immediately seal with a PTFE/silicone septum cap. Incubate at 60°C for 10 minutes with agitation at 250 rpm to facilitate aroma release [6].
SPME Extraction: Condition a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber according to manufacturer specifications. Expose the conditioned fiber to the sample headspace for 40 minutes at 60°C with continuous agitation. Withdraw the fiber and immediately inject into the GC injector port for thermal desorption [6].
GC-MS Parameters: Use a mid-polarity capillary column (e.g., DB-35ms, 30 m × 0.25 mm × 0.25 μm). Employ a programmed temperature gradient: initial 40°C (hold 3 min), ramp 5°C/min to 150°C, then 10°C/min to 240°C (hold 10 min). Maintain injector at 250°C in pulsed splitless mode. Utilize mass selective detection in selected ion monitoring (SIM) mode targeting m/z 114, 81, and 53 for this compound with electron impact ionization at 70 eV [6].
Quantification: Prepare a standard curve using serial dilutions of authentic this compound in food-grade propylene glycol. Include internal standards (such as d₆-furfuryl mercaptan when available) to correct for extraction efficiency variations. Method detection limit is approximately 0.05 μg/kg in coffee matrix [6].
Understanding the degradation pathways of this compound is essential for developing stabilization strategies. The following protocol models oxidative degradation similar to what occurs in stored coffee products:
Reaction System Setup: Prepare aqueous solutions containing 10 mM this compound. Add Fenton reaction components: hydrogen peroxide (1-10 mM), iron(II) sulfate (0.1-1.0 mM), ascorbic acid (0-5 mM), and EDTA (0-1 mM) in various combinations to test different degradation scenarios [7].
Incubation Conditions: Incubate reaction mixtures at 22°C or 37°C to simulate ambient and accelerated storage conditions. Monitor degradation over time (typically 0-120 minutes) by withdrawing aliquots at predetermined intervals for immediate analysis [7].
Analysis of Degradation Products: Use HS-SPME-GC-MS as described above to monitor this compound depletion and identify degradation products. Key degradation compounds to monitor include difurfuryl disulfide (the primary dimerization product) and other volatile sulfur compounds [7].
Radical Detection: For mechanistic studies, employ electron paramagnetic resonance (EPR) spectroscopy with spin traps such as α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO) to detect hydroxyl and carbon-centered radicals formed during the degradation process [7].
Table 2: Key Degradation Products of this compound Under Fenton-Type Reaction Conditions
| Degradation Product | Molecular Formula | Molecular Weight (Da) | Formation Conditions | Significance |
|---|---|---|---|---|
| Difurfuryl Disulfide | C₁₀H₁₀O₂S₂ | 226 | Oxidative conditions, presence of Fe²⁺/H₂O₂ | Major degradation product, contributes to off-flavors |
| Unidentified Non-volatiles | Various | 92-510 | Complete reaction systems (Fe²⁺/H₂O₂/ascorbate) | Represent polymerization products and additional oxidation compounds |
| Sulfur-centered Radicals | - | - | Low temperature (77 K) without spin traps | Indicate radical formation pathway in degradation |
This compound exhibits pronounced chemical instability under various conditions relevant to coffee storage and processing. The compound is particularly susceptible to oxidative degradation, which occurs rapidly in aqueous systems and represents the primary challenge for maintaining consistent flavor profiles in coffee products. Research has demonstrated that this compound degrades readily under Fenton-type reaction conditions (hydrogen peroxide/iron systems), with losses reaching up to 90% within 60 minutes at 37°C [7]. The presence of transition metals, oxygen, and free radicals dramatically accelerates this degradation process, leading to formation of multiple oxidation products, with difurfuryl disulfide identified as the major volatile degradation compound [7].
The degradation kinetics are influenced by multiple factors including temperature, pH, and the presence of pro-oxidants or antioxidants in the system. Lower temperatures (22°C) significantly slow but do not prevent degradation, while chelating agents like EDTA can modify the degradation pathway by altering iron availability [7]. The identification of hydroxyl and carbon-centered radicals in these systems confirms the involvement of radical-mediated oxidation pathways, which represent the predominant degradation mechanism for this compound in coffee beverages and other aqueous food systems [7] [2]. These stability challenges necessitate specialized stabilization approaches for applications where consistent flavor profiles are required.
Encapsulation via inclusion complex formation with β-cyclodextrin represents the most effective documented approach for stabilizing this compound against degradation. The following protocol details the formation and characterization of these inclusion complexes:
Complex Formation: Prepare a saturated aqueous solution of β-cyclodextrin (approximately 1.8% w/v at 25°C) with continuous stirring at 40°C. Slowly add this compound (molar ratio 1:1 β-cyclodextrin:guest) dissolved in a minimal volume of ethanol. Continue stirring for 24 hours at controlled temperature (40°C). Cool the solution to 4°C and maintain for 12 hours to facilitate crystallization. Collect the precipitate by vacuum filtration and wash with cold water. Lyophilize the resulting complex to obtain a stable powder [1].
Characterization Methods:
Binding Energy Calculations: Perform molecular mechanics (MM2) calculations to determine the structure with minimum energy. The optimized complex shows a binding energy of –77.0 kJ mol⁻¹ at –1.96 × 10⁻¹⁰ m, confirming the thermodynamic stability of the inclusion complex [1].
Diagram 2: Stabilization approach for this compound using β-cyclodextrin encapsulation to enhance stability and application potential
The primary application of this compound research focuses on optimizing coffee flavor profiles and maintaining aroma stability throughout product shelf life. In the flavor and fragrance industry, this compound serves as a key impact compound for creating authentic roasted coffee flavors in various applications including baked goods, beverages, confections, and savory products [4] [8]. The compound's ability to impart authentic coffee notes at low concentrations (typically 1-10 ppm in final products) makes it economically valuable for flavor formulations. For roasted coffee producers, understanding this compound formation pathways enables optimization of roasting parameters to maximize desirable aroma compound development while minimizing undesirable degradation products [5] [9].
The stabilization approaches, particularly β-cyclodextrin encapsulation, show significant promise for improving flavor retention in ready-to-drink coffee beverages and other coffee-flavored products where aqueous environments and storage time would normally lead to rapid aroma deterioration [1]. The global market for this compound reflects its importance, with an estimated value of USD 450 million in 2023 and projected growth to USD 700 million by 2032, driven largely by demand from the food and beverage sector [8]. This economic significance underscores the importance of ongoing research to improve sustainable production, stabilization, and application of this key flavor compound.
Beyond its role in food flavors, this compound serves as a valuable chemical intermediate in pharmaceutical synthesis and specialty chemical manufacturing. The compound's reactive thiol functional group and heterocyclic structure make it a versatile building block for synthesizing more complex molecules. In pharmaceutical applications, this compound functions as a precursor for compounds with potential biological activity, particularly in agrochemical and pharmaceutical sectors where sulfur-containing heterocycles often exhibit enhanced bioactivity [4] [8]. The growing prevalence of chronic diseases and continuous development of new medications creates steady demand for specialized chemical intermediates like this compound [8].
In industrial contexts, this compound finds application in polymer and material manufacturing, where it contributes to enhanced durability and chemical resistance in resins and coatings [4] [8]. The compound's use in odor control applications, particularly in waste management and sewage treatment facilities, leverages its potent sulfurous aroma for effective masking of undesirable odors [4]. Future research directions should focus on developing greener production methods for this compound, exploring bio-based sources from agricultural waste streams, and identifying new applications in sustainable material science and medicinal chemistry [4] [8].
This compound represents a critical flavor-impact compound in roasted coffee, with complex formation pathways, significant stability challenges, and valuable applications across food and chemical industries. The experimental protocols and stabilization strategies outlined in these application notes provide researchers with validated methodologies for quantifying, studying, and preserving this important aroma compound. Future research addressing the green synthesis, improved stabilization, and novel applications of this compound will contribute to enhanced product quality and expanded utilization across multiple industrial sectors.
| Aspect | Details |
|---|
| Chemical Profile | CAS No.: 98-02-2 Molecular Formula: C5H6OS Molecular Weight: 114.17 g/mol Form: Clear colorless to pale yellow liquid [1] [2] | | Key Applications | Flavor & Fragrance: Imparts roasted coffee, smoky, and meaty notes in food, beverages, and perfumery [3] [2]. Chemical Intermediate: Used in synthesizing furan-based compounds for agrochemicals (e.g., pesticides, herbicides) and polymers/resins [3] [2]. Research & Development: Serves as a building block for new bio-based materials and sustainable chemicals in green chemistry [3]. | | Physical Properties | Boiling Point: 155 °C (lit.) [1] Density: 1.132 g/mL at 25 °C [1] Melting Point: -6 to -4 °C [2] Flash Point: 45 °C (closed cup) [2] Solubility: Soluble in alcohol, propylene glycol, and organic solvents; insoluble in water [1] [2] |
The following established laboratory procedure for synthesizing this compound from furfuryl alcohol offers high yield and avoids unstable precursor compounds [4].
The synthesis is a two-step process involving the formation of an isothiouronium salt followed by its decomposition to yield the mercaptan [4]:
The diagram below illustrates the experimental workflow from reaction setup to final product isolation:
Furfuryl mercaptan (2-furanmethanethiol) is primarily recognized as a key flavor and fragrance compound [1] [2] [3]. While its direct, documented role in polymer resin production is limited, it functions as a crucial precursor in synthesizing other furan-based chemicals and may act as a modifier in specialized polymer applications [1] [2]. Its chemical structure, featuring a thiol (-SH) group and a furan ring, makes it a candidate for use as a chain transfer agent in radical polymerizations or as a building block for sulfur-containing polymers.
The table below summarizes the key properties of this compound relevant to laboratory handling and chemical synthesis.
| Property | Specification |
|---|---|
| Molecular Formula | C(_5)H(_6)OS [1] |
| Molecular Weight | 114.17 g/mol [1] |
| Physical Form | Colorless to yellow liquid [1] |
| Boiling Point | ~155 °C at 17 mm Hg; ~84 °C at 65 mm Hg [1] [4] |
| Density | 1.125 - 1.135 g/cm³ [1] |
| Refractive Index | 1.527 - 1.542 [1] |
| Solubility | Insoluble in water; soluble in oils, ethanol, and organic solvents [1] [4] |
| Flash Point | 45 °C [1] |
| Notable Hazard | Strong, disagreeable odor; can cause headache in high concentration [4] |
The following is a standard laboratory-scale synthesis adapted from Organic Syntheses, which avoids the use of unstable furfuryl halides [4]. This method produces this compound from furfuryl alcohol and thiourea.
Title: Two-Step Synthesis via S-2-Furfurylisothiourea
Workflow Diagram:
Critical Notes:
Although a direct protocol for incorporating this compound into resins is not available, it is intrinsically linked to the furan resin family. The following table outlines the broader industrial context of furan resins, for which this compound is a related chemical.
| Aspect | Description & Relevance |
|---|---|
| Related Resin System | Self-Hardening Furan Resins are a major class of binders used in metal casting (for steel, iron, and non-ferrous castings) [6]. |
| Common Precursor | These resins are typically produced from furfuryl alcohol, not this compound [6]. Furfuryl alcohol itself is a key derivative obtained from biomass [1]. |
| Market Drivers | The market for these resins is growing (CAGR ~6.5%), driven by demand from the automotive and heavy machinery sectors for high-strength, complex metal castings [6]. |
| Innovation Trends | Trends in furan resins include developing eco-friendly variants with reduced VOC emissions and enhancing performance properties like thermal stability and dimensional accuracy [6]. |
Based on its chemical functionality, this compound's potential research applications in polymers could include:
This guide provides a foundational understanding of this compound, from its synthesis to its potential role in advanced materials. The established synthesis protocol offers a reliable method for researchers to obtain the compound for further investigation. The primary research opportunity lies in exploring its application as a functional modifier in furan and other resin systems, leveraging its reactive thiol group to tailor polymer properties.
The following detailed protocol is adapted from a method developed for the simultaneous quantification of total hydrogen sulfide (H₂S) and other abundant thiols (cysteine, homocysteine, glutathione, etc.) in biological matrices like plasma [1] [2].
The diagram below outlines the key steps from sample collection to data analysis.
1. Reagents and Solutions
2. Sample Preparation and Derivatization
3. LC-MS/MS Analysis
4. Data Processing and Quantification
A rigorously validated SID-LC-MS/MS method ensures that the data generated is reliable and accurate. The table below summarizes typical validation parameters and results from a study on total H₂S and thiols [1] [2].
Table 1: Method Validation Data and Key Biological Findings
| Parameter | Validation Results | Biological Application (from a study of n=400) |
|---|---|---|
| Linearity | ( r^2 > 0.997 ) for all analytes [1] [2] | |
| Intra-day Precision | ≤ 7.6% (Coefficient of Variation) [1] | |
| Inter-day Precision | ≤ 12.7% (Coefficient of Variation) [1] | |
| Accuracy (Recovery) | 90.9% - 110% for all analytes [1] [2] | |
| Stability | 90.0% - 100.5% [1] | |
| Circulating Total H₂S | Shows significant age-associated reduction in both males and females (p < 0.001) [1] [2]. | |
| Gut Microbiota Contribution | Marked reduction (mean 33.8%) in H₂S after antibiotic suppression, with high inter-individual variation (6.0–66.7%) [1]. |
Successful implementation of this protocol requires attention to several key factors:
This SID-LC-MS/MS platform provides a robust and validated method for uncovering the roles of thiols and H₂S in physiology and disease, offering critical insights for diagnostic and therapeutic development.
Furfuryl mercaptan (2-Furanmethanethiol) is a volatile sulfur compound with a powerful, characteristic aroma described as "sulfury, roasted coffee, oily, fatty, burnt, smoky" [1] [2]. Its key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Number | 98-02-2 [1] [2] |
| Molecular Formula | C5H6OS [2] |
| Molecular Weight | 114.17 g/mol [2] |
| Boiling Point | 155-160 °C (at ~760 mmHg) [3] [2] |
| Density | ~1.132 g/mL at 25 °C [2] |
| Water Solubility | Practically insoluble [3] [2] |
| pKa | ~9.59 (Predicted) [2] |
| Odor Threshold | Very low; detectable at 0.10% in dipropylene glycol [2] |
| Flash Point | 113 °F (45 °C) - Highly Flammable [2] |
The primary analytical challenges are its low odor threshold, high potency, and the instability of the furan ring under harsh conditions (e.g., high temperatures and strong acids) [3]. Its thiol (-SH) functional group is the primary target for derivatization to improve detectability [4].
Derivatization chemically modifies an analyte to enhance its detection. For this compound's thiol group, common strategies aim to improve chromatographic behavior and sensitivity for GC or LC-MS analysis [4]. The table below outlines potential approaches.
| Strategy | Principle | Potential Reagents | Analytical Goal |
|---|---|---|---|
| Alkylation | Formation of thioethers by reacting with alkylating agents. | Iodoacetamide, Alkyl halides | Improve GC stability and MS fragmentation. |
| Disulfide Formation | Oxidation of thiols to form symmetrical disulfides. | Mild oxidizing agents (e.g., iodine, DTNB) | Convert to a less volatile form for LC-MS or UV detection. |
| Addition to Michael Acceptors | Nucleophilic addition of the thiol to activated double bonds. | Maleimides, Acrylic acid derivatives | Introduce a chromophore or fluorophore for highly sensitive LC detection. |
| Nucleophilic Substitution | Reaction with reagents containing good leaving groups. | 2,4-Dinitrofluorobenzene, Dansyl chloride | Introduce a fluorophore for highly sensitive LC-fluorescence detection. |
The following diagram outlines a general workflow for developing and validating a derivatization method for this compound.
This protocol provides a starting point for creating a stable derivative for LC-MS analysis [4].
Reagent Preparation:
Derivatization Reaction:
Reaction Quenching and Work-up:
LC-MS Analysis (Example Parameters):
Developing a robust derivatization method requires careful optimization and validation.
While this compound's properties are well-documented, a direct literature gap exists concerning its specific derivatization for analysis. The strategies and proposed protocol provided here, based on general derivatization principles for thiols, offer a solid starting point for method development.
Future work should focus on synthesizing the proposed derivatives and rigorously optimizing the LC-MS/MS conditions to achieve the high sensitivity required for detecting this potent compound in complex matrices.
Furfuryl mercaptan degrades under various conditions, primarily through oxidative reactions. The table below summarizes the key factors affecting its stability and the observed outcomes.
| Factor | Impact on Stability | Experimental Findings |
|---|---|---|
| Oxidizing Agents | High degradation | Up to 90% degradation within 1 hour at 37°C in Fenton-type reaction systems (H₂O₂/Fe²⁺) [1]. |
| Temperature | Increased loss at higher temperatures | Significantly lower degradation was observed when temperature was decreased from 37°C to 22°C [1]. |
| Aqueous Solutions | High instability, especially in coffee brews | Stability is a recognized challenge during storage; insoluble in water, complicating application in aqueous systems [2]. |
| Light & Storage Time | Darkens on storage | Supplier documentation consistently notes that the compound "Darkens on storage" [2] [3]. |
This method is based on research into the degradation of this compound in model Fenton-type reaction systems [1].
This protocol outlines the formation of an inclusion complex with β-cyclodextrin to improve the stability and water dispersibility of this compound [2].
The experimental workflow for creating and validating the inclusion complex is as follows:
Q1: Why does my this compound sample keep darkening in the vial? This is a common observation noted by suppliers and indicates ongoing chemical degradation. The darkening is likely due to the formation of oxidation products, such as dimers and higher molecular weight compounds [2] [3].
Q2: How should I store this compound to maximize its shelf life?
Q3: What are the major degradation products I should look for? The primary volatile degradation product is difurfuryl disulfide, a dimer of this compound [1]. Non-volatile degradation products with molecular masses ranging from 92 to 510 Da have also been observed [1].
Q4: Is this compound flammable? Yes, it is classified as a Flammable Liquid (Category 3). Its closed-cup flash point is approximately 45°C (113°F). Keep away from heat and ignition sources [3] [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid Loss of Potency | Exposure to oxidizing agents or trace metals. | Use high-purity solvents, add metal chelators (e.g., EDTA), and maintain an inert atmosphere [1]. |
| Poor Solubility in Water | Innate hydrophobicity of the molecule. | Use food-grade solvents (e.g., ethanol, propylene glycol) or prepare a stable inclusion complex with β-cyclodextrin [2]. |
| Formation of Precipitate | Oxidation and polymerization. | Re-purify the compound before use if necessary. For experiments, filter the solution and focus on preventing further oxidation. |
| Inconsistent Experimental Results | Uncontrolled degradation during the assay. | Include fresh controls in every run, prepare stock solutions immediately before use, and standardize incubation times. |
The table below summarizes findings from a study that tested various antioxidant systems on the stability of furfuryl mercaptan and other sulfur compounds in sunflower oil over eight weeks [1].
| Antioxidant System | Effectiveness for this compound | Key Findings and Compound Specificity |
|---|---|---|
| BHA/BHT Mixture | Did not provide significant protection | Protected 2-butanethiol, but not this compound, dimethyl sulfide, or propane thiol [1]. |
| δ-Tocopherol | Did not provide significant protection | Same protection profile as BHA/BHT; no significant protection for this compound [1]. |
| Rosemary Extract | Substantially protected | Showed protective effects for this compound, dimethyl sulfide, and propane thiol, but not for 2-butanethiol [1]. |
| Tocopherol & Ascorbyl Palmitate | Did not provide significant protection | Similar to other systems, it did not significantly protect this compound [1]. |
Here is a detailed methodology based on the peer-reviewed study that generated the data above. You can use this protocol to test the efficacy of different antioxidants in your specific system [1].
This workflow outlines the key experimental steps from preparation to data analysis:
Q1: Why is this compound so prone to oxidation? this compound contains an active thiol functional group (-SH). The presence of such active functional groups is directly associated with the chemical reactivity that affects a flavor compound's stability, making it susceptible to oxidative degradation [2].
Q2: Besides antioxidants, what other factors can I control to improve stability? The oxygen level in the storage environment is critical. Research indicates that storing samples with a low-oxygen level can help reduce oxidation compared to storage in ambient air with higher oxygen levels [1].
Q3: The study shows rosemary extract works, but BHA/BHT does not. Why? The research concludes that the protection offered by antioxidants is highly compound-dependent [1]. The chemical structure and reactivity of each sulfur compound determine its interaction with different antioxidants. Rosemary extract contains a complex mixture of phenolic compounds that may be more effective at scavenging the specific radicals that attack this compound.
Furfuryl mercaptan is a reactive molecule and its instability is influenced by several factors. The primary issue is not the compound itself changing color, but its tendency to degrade and form new compounds, such as disulfides, which often have a different color.
The table below summarizes the key factors that affect its stability and the resulting degradation products.
| Factor | Effect on Stability | Major Degradation Products Identified |
|---|---|---|
| Oxidative Conditions [1] [2] [3] | Highly unstable, leading to rapid degradation. Up to 90% loss within 1 hour at 37°C under Fenton-type conditions (involving hydrogen peroxide and iron). [2] [3] | Difurfuryl disulfide is the major volatile product. A range of non-volatile compounds (molecular masses 92-510 Da) are also formed. [2] [3] |
| Temperature [4] | Relatively stable at cell-culture temperature (37°C), but designed to release bound flavor at cooking temperatures (150°C). [4] | At high temperatures, the intended product is the free this compound itself, released from a switchable precursor. [4] |
| Acidic Conditions [1] | Susceptible to acid-catalyzed degradation, a common issue for many flavor compounds. | Information specific to this compound's acid-catalyzed products is not detailed in the searched literature. [1] |
| Light & Air Exposure [1] | Exposure to light and atmospheric oxygen promotes chemical changes like oxidation. | Information specific to this compound's photodegradation products is not detailed in the searched literature. [1] |
The following diagram illustrates the primary degradation pathway of this compound under oxidative conditions:
Based on its degradation pathways, here are strategies to improve stability in experimental settings:
You can adapt this general protocol based on [2] and [3] to monitor the degradation of this compound in your own experiments.
Aim: To quantify the degradation of this compound in a solution under controlled conditions. Principle: The degradation is monitored by measuring the loss of the parent compound and/or the formation of its major degradation product, difurfuryl disulfide, using chromatographic techniques.
Materials:
Procedure:
Table 1: Basic Identifiers and Properties [1]
| Property | Value |
|---|---|
| CAS Registry Number | 98-02-2 |
| IUPAC Name | 2-Furanmethanethiol |
| Other Common Names | 2-Furfurylthiol, this compound |
| Empirical Formula | C5H6OS |
| Molar Mass | 114.17 g/mol |
| Appearance | Colorless oily liquid |
| Boiling Point | 155 °C - 160 °C |
| Water Solubility | 0.5 g/L |
Table 2: Hazard Information (GHS) [1]
| Hazard Class | Hazard Statement |
|---|---|
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor. |
| Acute Toxicity, Inhalation, Category 3 | H331: Toxic if inhaled. |
| Acute Toxicity, Oral/Dermal, Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. |
| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation. |
Working with this compound requires strict safety measures due to its significant hazards and potent odor.
Understanding its uses can help guide your experimental design. This compound is valuable in several fields:
A 2020 study investigated the pathway by which 2-furfurylthiol (this compound) loses its aromatic potency in coffee brews. The key findings and mitigation strategy are summarized below [4]:
Experimental Detail: Researchers found that adding a combination of 0.045 g/L cysteine and 0.05 g/L ascorbic acid directly to the coffee brew effectively protected various aroma compounds, including 2-furfurylthiol, during storage. Sensory tests confirmed an enhancement in nutty, sulfurous, and roasted aromas [4].
Q1: What are the first steps if I need to dilute this compound for an experiment? There is no publicly available standard operating procedure (SOP) for dilution. Your first step must be to:
Q2: Why is my distilled this compound discolored or decomposed? The furan ring in this compound and its precursors is sensitive. The compound can decompose if heated above 60°C for extended periods or without an inert atmosphere. For distillation, use a nitrogen atmosphere and avoid excessive temperatures or prolonged refluxing [2].
Q3: Where can I find suppliers for high-purity this compound? Several specialty chemical suppliers offer it in various grades (e.g., natural, 98% min. purity, diluted in ethanol or propylene glycol). A search of chemical supplier catalogs will identify potential sources [5].
| Question | Answer | Key Rationale & Citations |
|---|---|---|
| Why is special handling required? | Potent, disagreeable odor; causes headache in high concentration; requires an effective fume hood [1]. Skin/eye contact causes irritation [2]. | Safety & nuisance prevention. |
| What are its key physical properties? | Clear, mobile liquid; density > water; turns pale yellow/pink with age [2]. Flash point: 45 °C (113 °F) [2]. | Informs storage and hazard assessment. |
| How should small quantities be disposed of? | Absorb neat material with inert material (e.g., kitty litter, paper towels). Place in sealed bag for chemical waste collection [2]. | Prevents environmental release and nuisance. |
| How should larger quantities be handled? | Contract a licensed waste contractor for controlled disposal [2]. | Ensures regulatory and safety compliance. |
| What is the best storage practice? | Keep in a tightly closed bottle, protected from light and air, in a cool place (<20°C). Use containers with polycone-seal caps [2]. | Prevents oxidation and maintains chemical integrity. |
The diagram below outlines the decision-making process for disposing of this compound waste.
| Parameter | Thiourea-Furfuryl Alcohol Route [1] | Furfural-Ammonium Hydrosulfide Route [2] |
|---|---|---|
| Primary Starting Material | Furfuryl alcohol [1] | Furfural [2] |
| Other Key Reagents | Thiourea, Hydrochloric acid, Sodium hydroxide [1] | Ammonium hydrosulfide, Zinc dust, Acetic acid, Solvent (e.g., ethanol) [2] |
| Key Intermediate | S-2-furfurylisothiourea [1] | 2-furfuryl disulfide [2] |
| Final Step | Decomposition of isothiourea salt & steam distillation [1] | Reduction of disulfide intermediate [2] |
| Reported Yield | 55-60% [1] | Information missing |
| Key Advantages | Avoids use of unstable furfuryl halides [1] | Uses furfural, a common bio-based feedstock [2] |
| Key Challenges/Cautions | Strongly exothermic reaction; temperature control critical to avoid furan ring degradation [1] | Multi-step process; requires handling of ammonium hydrosulfide [2] |
Here are solutions to common problems encountered during this compound synthesis and handling.
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in this compound synthesis, based on the identified critical factors.
The core of optimizing furfuryl mercaptan reactions lies in selecting and tuning the catalyst system.
Table 1: Catalyst Systems for Furfuryl Alcohol & this compound Synthesis
| Target Product | Feedstock | Recommended Catalyst | Key Reaction Conditions | Key Findings & Optimization Notes |
|---|---|---|---|---|
| Furfuryl Alcohol (FOL) | Furfural (FA) | Co-Ni Bimetallic (xCoyNi/C) [1] | Hydrogenation atmosphere | Electronic structure tuning via Co-Ni alloy alters reactant adsorption, optimizing hydrogenation rate. A 1:1 Co:Ni ratio showed superior performance [1]. |
| Tetrahydrofurfuryl Alcohol (TFOL) | Furfural (FA) | Co-Ni Bimetallic (1Co1Ni/C) [1] | Hydrogenation atmosphere | Achieved a high yield by regulating the reaction rate for the multi-step conversion (FA → FOL → TFOL), preventing side reactions [1]. |
| Thioethers (C-S Bond) | Aldehydes & Thiols | Humic Acid (Natural Catalyst) [2] | K2CO3, DMF, 120°C, 1-6 hours [2] | A green, metal-free approach. Optimal with 25 mg humic acid and 0.5 mmol K2CO3. Crucial for modeling C-S bond formation relevant to this compound synthesis [2]. |
The following diagram illustrates the decision-making workflow for selecting and optimizing a catalyst system based on the target transformation.
Here are answers to frequently asked questions that arise during experiments.
Q1: My catalyst deactivates quickly or gives low yields in hydrogenation. What could be wrong?
Q2: I am dealing with undesirable side reactions and over-reaction. How can I improve selectivity?
Q3: My this compound or related flavor compounds are degrading or forming off-flavors during storage.
Q4: I want to avoid expensive or toxic metal catalysts for C-S bond formation. Are there alternatives?
This protocol is adapted from a recent green chemistry study for the synthesis of thioethers, a critical class of compounds that includes this compound [2].
Title: Synthesis of Thioethers via Humic Acid-Catalyzed Coupling of Aldehydes and Thiols.
1. Reaction Setup
2. Reaction Execution
3. Work-up and Isolation
Furfuryl mercaptan (2-furanmethanethiol) is a clear, oily liquid known for its extremely powerful and disagreeable odor at high concentrations, which can cause headaches [1] [2]. On dilution, it develops an agreeable, coffee-like aroma [2].
Its key properties and safety hazards are summarized in the table below.
| Property / Hazard | Description |
|---|---|
| Physical Form | Colorless to pale yellow/pink-tinged oily liquid [1] [3] [2] |
| Odor Profile | Potent, disagreeable, sulfurous; roasted coffee, burnt on dilution [1] [2] |
| Major Hazards | Flammable liquid, harmful if swallowed/inhaled, causes serious eye irritation, respiratory irritant [2] |
| Health Effects | Headache (high concentration); skin/eye irritation; toxic if inhaled [1] [2] |
Effective management of this compound relies on a multi-layered containment and control strategy.
Diagram: A multi-tiered strategy for odor and exposure control.
Here are answers to frequently asked questions regarding odor control.
Q: A persistent sulfurous smell is detected in the lab. What should be done?
Q: How can I prevent the odor from contaminating other experiments?
Q: The odor is lingering on skin or gloves after handling. How is this addressed?
| Property | Specification |
|---|---|
| CAS Registry Number | 98-02-2 [1] [2] |
| Systematic Name | 2-Furanmethanethiol [1] [2] |
| Other Common Names | Furfuryl mercaptan, 2-Furfurylthiol [2] |
| Empirical Formula | C5H6OS [2] |
| Molar Mass | 114.17 g/mol [2] |
| Appearance | Colorless oily liquid [2] |
| Boiling Point | 155-160 °C (at 759 mm Hg) [3] [2] |
| Water Solubility | 0.5 g/L [2] |
The table below summarizes the GHS hazard classification for this compound [2].
| Hazard Class | GHS Code & Hazard Statement |
|---|---|
| Flammable Liquids | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Key Handling Precautions:
Synthesis Protocol A common synthesis method involves the acid-catalyzed reaction of furfuryl alcohol with thiourea [3] [2]. The workflow is as follows:
Critical Note on Synthesis: Temperatures above 60°C and supplementary refluxing should be avoided because the sensitive furan ring is easily destroyed under these conditions [3].
Stability and Degradation this compound is a reactive molecule and its stability is a key consideration for experiments.
Q: What is the primary commercial use of this compound? A: It is a key flavor compound, best known as the principal odor component of roasting and brewing coffee. On dilution, it has an agreeable, coffee-like, caramelic-burnt, sweet aroma [2].
Q: How should I store this compound in my lab? A: It should be stored as a flammable liquid in a cool, well-ventilated area, and kept away from oxidizers and strong acids [1] [2].
Q: Is the synthesized product pure enough for use? A: According to the procedure in Organic Syntheses, the product obtained after steam distillation and drying is of a high degree of purity and can be used without further distillation. If needed, it can be distilled without decomposition in a nitrogen atmosphere [3].
The search results lack specific data on sensitization (its potential as a skin sensitizer). To build a more complete safety profile, I suggest you:
Furfuryl mercaptan (2-furanmethanethiol) is a key flavor compound, notably in coffee, but its reactive thiol (-SH) group makes it prone to degradation, leading to loss of aroma and potential off-flavor formation [1].
The primary degradation pathway involves oxidation reactions. Under Fenton-type reaction conditions (involving hydrogen peroxide, iron, ascorbic acid, and EDTA), studies show this compound can degrade up to 90% within just 1 hour at 37°C [2] [3]. The major volatile degradation product identified is difurfuryl disulfide, formed when two this compound molecules dimerize [2] [3]. This process is accelerated by free radicals, including hydroxyl radicals (•OH) and carbon-centered radicals [2] [3].
Here are common issues and solutions to improve this compound stability in your emulsions.
Q1: My emulsion loses the characteristic coffee aroma rapidly. What could be the cause? This is likely due to the oxidative degradation of this compound. To address this:
Q2: My emulsion breaks down physically. How can I improve its stability? Physical instability is often related to the emulsion formulation, not just the flavor compound [4].
Q3: How can I test the stability of my this compound emulsion? Implement these stability testing protocols:
The table below summarizes quantitative data from a key study on this compound degradation, providing a benchmark for your experiments.
| Condition | Temperature | Time | Degradation | Major Degradation Product |
|---|---|---|---|---|
| Full Fenton system (H₂O₂, Fe, Ascorbic Acid, EDTA) [2] [3] | 37°C | 1 hour | Up to 90% | Difurfuryl disulfide |
| One or more reagents omitted [2] [3] | 37°C | 1 hour | Lower than 90% | Difurfuryl disulfide |
| Full Fenton system [2] [3] | 22°C | 1 hour | Lower than 90% | Difurfuryl disulfide |
The following diagram outlines a systematic workflow for developing and testing a stable this compound emulsion, incorporating the troubleshooting advice above.
> Emulsion Development and Testing Workflow
The core challenge is balancing the reactive nature of this compound with a robust emulsion system. Your primary strategies should be:
The industrial production of furfuryl mercaptan primarily relies on furfural as a key raw material. The table below outlines the process and critical cost factors [1] [2].
| Process Stage | Key Inputs | Key Outputs | Critical Cost & Control Factors |
|---|---|---|---|
| Formation of Intermediate | Furfural, Ammonium hydrosulfide [1] [2] | 2-furfuryl disulfide [1] [2] | Raw material price volatility (furfural, ammonia, sulfur); Seasonal biomass supply [2]. |
| Reduction to Mercaptan | Intermediate, Zinc dust, Acetic acid, Solvent (e.g., Ethanol, Methanol) [1] [2] | This compound [1] [2] | Catalyst & solvent costs; Energy-intensive nature of the process [2]. |
| Product Purification | --- | Purified this compound | Utility costs for processes like distillation [1]. |
Based on the cost structure, here are strategic areas to target for reducing production expenses:
For research and development purposes, an alternative synthesis starting from furfuryl alcohol is well-established. This method avoids the use of unstable furfuryl halides [4].
Procedure (Adapted from Organic Syntheses) [4]:
The following diagram summarizes the two main production paths and the key cost-driving factors at each stage.
Frequently Asked Questions
Troubleshooting Common Issues
For procurement and initial quality control, the following table summarizes the key specifications for a commercially available Fragrance Grade (FG) furfuryl mercaptan, which is often used in research. This grade complies with guidelines from IFRA (International Fragrance Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives) [1].
| Parameter | Specification |
|---|---|
| Assay (Purity) | ≥ 97% [1] |
| Grade | Fragrance Grade (FG) [1] |
| Density | 1.132 g/mL at 25 °C [1] |
| Boiling Point | 155 °C [1] |
| Refractive Index | n20/D 1.531 [1] |
| Flash Point | 45 °C (closed cup) [1] |
| Storage Note | Darkens on storage [1] [2] |
While standard operating procedures (SOPs) for sample preparation were not available in the search results, several high-sensitivity analytical techniques are reported in the literature for detecting and quantifying this compound.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with Diode Array Detection (DAD) has been developed for simultaneous determination of furan derivatives. Key parameters include [3]:
Surface-Enhanced Raman Scattering (SERS): An ultra-sensitive SERS substrate (Au/Ag@MIL(Fe)) has been designed for trace detection of this compound in both solution and gaseous states [4]. This method is noted for its short response time, high sensitivity, and specific "fingerprint" signatures, making it suitable for detecting low concentrations that are relevant to food quality and safety [4].
Here are solutions to some frequently encountered problems when working with this compound.
| Problem | Possible Cause & Solution |
|---|
| Compound Degradation/Instability | The compound is known to be unstable and darken during storage [1] [2]. Solution: Form an inclusion complex with β-cyclodextrin. Research confirms this significantly improves thermal stability, enhances water dispersibility, and provides a long-lasting effect [2]. | | Low Aqueous Solubility | this compound is soluble in oils but practically insoluble in water [2]. This can challenge its application in aqueous systems. Solution: The β-cyclodextrin inclusion complex also effectively addresses this issue by improving its dispersibility in water [2]. | | Handling Hazard | this compound is classified as a Flammable Liquid (Category 3) with a flash point of 45°C [1]. Solution: Use appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and a respirator filter. Ensure proper ventilation and avoid ignition sources [1]. |
The following diagram outlines a general decision workflow for selecting an analytical method, based on the capabilities described in the research.
A prominent research solution to the challenges of instability and low aqueous solubility is the formation of an inclusion complex with β-cyclodextrin. The diagram below details the process and outcomes of this encapsulation, which is characterized using techniques like FTIR, XRD, and thermal analysis [2].
The table below summarizes the properties of impactful volatile thiols identified in coffee.
| Thiol Compound | Odor Quality & Role | Odor Threshold (in air) | Typical Concentration in Coffee | Key Characteristic |
|---|---|---|---|---|
| 2-Furfurylthiol (2-FFT) [1] [2] [3] | Sulfurous, roasty, coffee-like; key impact odorant | Extremely low (0.005–0.01 µg/L in water) [2] | Trace levels [3] | The character-defining compound for coffee aroma, but highly unstable. |
| 2-Methyl-3-furanthiol (MFT) [2] | Meaty, savory, broth-like; key impact odorant | Extremely low (0.005–0.01 µg/L in water) [2] | Trace levels | Contributes to the savory, roasted nuance of coffee aroma. |
| 3-Mercapto-3-methylbutyl formate [2] | Cat urine, sulfurous | Not specified | Not specified | Can cause an off-flavor defect in coffee. |
| Methanethiol [2] | Rotten cabbage, sulfurous | Not specified | Not specified | Contributes to the sulfury note, especially in stale coffee. |
The mechanism of thiol formation during coffee roasting is not fully elucidated, but it is generally accepted that they are products of Maillard reactions and the degradation of sulfur-containing amino acids, such as cysteine, in combination with sugars [2]. 2-Furfurylthiol, for instance, can be formed from the reaction of furfural (a sugar degradation product) with hydrogen sulfide (released from cysteine) [2].
A significant difference between 2-FFT and other thiols is the extensive research on its rapid degradation, which is a primary cause of coffee aroma staling. The experimental data points to two main degradation pathways [3] [4]:
Diagram: The Two Primary Pathways of 2-Furfurylthiol Degradation in Coffee.
Analyzing these potent thiols is challenging due to their low concentrations and instability. The following methodologies are cited in the literature:
Research has explored mitigating 2-FFT loss. One study created a model system to test additives and found that L-Cysteine (CYS) and Ascorbic Acid (AA) were particularly effective [3] [4].
For researchers, the critical distinction of 2-FFT lies not just in its sensory impact but in its role as a model for aroma compound instability. Studies on its stabilization, using compounds like cysteine and ascorbic acid, provide a tangible research pathway for improving the shelf-life of coffee and other flavor systems. While other thiols like 2-methyl-3-furanthiol contribute significantly to the overall sensory profile, 2-FFT remains the primary benchmark for "coffee" aroma and its degradation is the primary chemical event associated with the staling of brewed coffee [2] [3].
The core odor threshold data for Furfuryl Mercaptan (2-Furfurylthiol or 2-FFT) from scientific literature is summarized in the table below.
| Medium / Context | Odor Threshold | Key Findings & Context | Source Type |
|---|---|---|---|
| Water | 0.005 ppb (parts per billion) [a] | - | Online Perfumer Community [1] |
| Hydroalcoholic Solution (as in Baijiu) | 0.1 µg/L (micrograms per liter) [b] | - | Peer-Reviewed Review [2] |
| In 60% ABV Ethanol | 1400x higher than in water [c] | Odor threshold significantly increases with ethanol concentration. | Primary Research [3] |
| Compared to Homologs | Lowest among 46 tested compounds [d] | Moving the thiol group or elongating the carbon chain increased the threshold and changed the odor quality. | Primary Research [4] |
Notes on Data:
The quantitative data in the table above are typically determined through controlled sensory evaluation protocols. Here are the details of a key methodology cited.
Research into homologous series provides insight into how molecular structure dictates odor properties.
A 2018 study synthesized and tested 46 heterocyclic mercaptans and thio ethers to explore structure-odor relationships [4]. The key findings were:
The table below summarizes the key parameters for a validated Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). This method was specifically developed for trace analysis in complex matrices like Chinese liquor (Baijiu) and can identify 119 aroma compounds, including furfuryl mercaptan [1].
| Parameter | Optimized Condition / Performance Result |
|---|---|
| Sample Dilution | 8 mL sample diluted to 5% ethanol content [1] |
| Salt Addition | 3.0 g NaCl [1] |
| SPME Fiber | DVB/CAR/PDMS (50/30 μm) [1] |
| Extraction Time & Temperature | 45 min at 45 °C [1] |
| Linearity (R²) | > 0.99 [1] |
| Recovery | 86.79–117.94% [1] |
| Repeatability (RSD) | < 9.93% [1] |
| Detection Limits | Lower than reported methods (e.g., 1-D GC) [1] |
Here is a detailed workflow for the optimized method, which you can also follow in the accompanying diagram:
Diagram Guide: The flowchart above outlines the core sample preparation and analysis steps. The key to this protocol is the optimization of the HS-SPME conditions to maximize the extraction efficiency of trace compounds from a complex, high-ethanol matrix [1]. The use of GC×GC-TOFMS provides superior separation power and sensitivity compared to one-dimensional GC, which is crucial for resolving and accurately quantifying trace-level components like this compound [1].
For context, other methods are also used to detect this compound, though detailed validation data for direct comparison is less available.
Based on the gathered information, here is a comparative perspective to guide method selection:
| Method | Key Reactants/Starting Materials | Key Steps | Reported Yield | Key Advantages / Disadvantages |
|---|
| Thiourea-Furfuryl Alcohol [1] | Furfuryl alcohol, Thiourea, Hydrochloric acid (HCl), Sodium hydroxide (NaOH) [1] | 1. Reaction of furfuryl alcohol with thiourea in acidic medium to form S-2-furfurylisothiourea salt. 2. Decomposition of salt with NaOH. 3. Steam distillation to isolate product [1]. | 55-60% [1] | Advantages: Avoids use of unstable furfuryl halides. Disadvantages: Requires handling strong acids/bases; extremely disagreeable odor, can cause headache, requires effective fume hood [1]. | | Furfural-Based (via Disulfide) [2] [3] | Furfural, Sulfide compound (e.g., alkali sulfide or ammonium hydrosulfide) [2] [3] | 1. Reaction of furfural with a sulfide to form furfuryl disulfide. 2. Reduction of the disulfide to the mercaptan [3]. | Information missing | Advantages: Starts from readily available furfural. Disadvantages: Process involves multiple steps (synthesis and subsequent reduction) [2] [3]. | | Reduction of Pre-formed Disulfide [1] | 2-furfuryl disulfide | Reduction using an unspecified reducing agent [1]. | 33% (for an alternative method) [1] | Mentioned as a known but less efficient alternative to the thiourea method [1]. |
Here are the detailed methodologies for the key synthesis routes, particularly the thiourea method which is well-documented.
This procedure must be carried out in an effective fume hood due to the extremely disagreeable odor of the product, which can cause headaches [1].
This is a historical two-step process starting from furfural.
The following diagram illustrates the sequence of steps and key decision points in the primary synthesis method.
Table 1: Occurrence and Sensory Impact of Key Mercaptans in Wines [1] [2] [3]
| Compound | Abbreviation | Aroma Descriptor | Odor Threshold (ng/L) | Reported Concentration Range in Wines (ng/L) | Notable Varieties |
|---|---|---|---|---|---|
| Furfuryl Mercaptan | FFT | Roasted coffee, Struck match | 0.4 [1] | <0.5 – 225 [1] | Chardonnay, Sauvignon Blanc, Merlot |
| Benzyl Mercaptan | BM | Smoke, Struck flint, Burnt rubber | 0.3 [1] | <0.5 – 131 [1] | Chardonnay |
| 3-Mercaptohexyl Acetate | 3MHA | Passion fruit, Box tree | 4 [2] | <2 – 591 [1] | Sauvignon Blanc, Merlot |
| 3-Mercaptohexanol | 3MH | Passion fruit, Grapefruit | 60 [2] | <8 – 7,255 [1] | Sauvignon Blanc, Merlot |
| 4-Mercapto-4-methyl-2-pentanone | 4M4M2P | Box tree, Passion fruit | 0.8 [2] | <0.6 – 87.9 [1] | Sauvignon Blanc |
Key insights from the data:
This compound is not present in significant amounts in grapes but is formed during the winemaking process. The following diagram illustrates its primary formation pathway during alcoholic fermentation in oak barrels.
This pathway shows that toasting oak barrels releases furfural, which then reacts with hydrogen sulfide (H₂S) produced by yeast during fermentation to form this compound [2] [3]. The choice of yeast strain, which affects H₂S production, is a critical control point [3].
Accurately measuring trace levels of this compound requires sophisticated techniques to separate it from the wine's complex matrix. The following workflow outlines a robust method.
Workflow Details [5]:
Research indicates that final this compound concentration is not solely dependent on precursor presence but is highly manipulable through oenological choices [2].
The information below summarizes the available data on furfuryl mercaptan purity grades and key manufacturers.
| Purity Grade | Key Specifications / Applications | Key Manufacturers/Suppliers |
|---|---|---|
| FG (Fragrance Grade) [1] | Assay: 98%; Meets purity specs of JECFA; follows IFRA guidelines; Complies with EU and FDA regulations for fragrances/flavors [1]. | Merck (Sigma-Aldrich) [1], Thermo Fisher Scientific [2], TCI [2] |
| Min Purity 98%-99% [2] | Market segment for high-purity material, typically used in Research and Medical applications [2]. | Santa Cruz Biotechnology [2], Toronto Research Chemicals [2] |
| Min Purity More Than 99% [2] | Highest purity segment, used for specialized Research and Medical applications [2]. | Clearsynth [2], Spectrum Chemical [2] |
| Low Purity [3] | Used in applications where stringent purity is less critical, such as some Food and Beverage flavorings or industrial chemical synthesis [3]. | Various industrial suppliers |
For research and development purposes, here is a classic laboratory-scale synthesis method for this compound, which can serve as a basis for understanding production and purification.
Synthesis from Furfuryl Alcohol and Thiourea [4] This method avoids the use of unstable furfuryl halides and is a standard preparative procedure.
The workflow below illustrates the key stages of this synthesis protocol.
To supplement the purity data, here is some key information about the compound's uses and handling.
The following table summarizes the key stability characteristics of FFT and general thiol properties based on the search results.
| Aspect | Furfuryl Mercaptan (2-Furfurylthiol) | Other Thiols (General Properties & Examples) |
|---|---|---|
| Primary Degradation Pathways | Oxidation to disulfides; Reversible binding with coffee matrix components (e.g., quinones, hydroxyhydroquinone); Irreversible losses at low pH [1] [2] [3]. | Oxidation to disulfides (general for thiols); Metabolism via S-methylation and subsequent S-oxidation in biological systems (e.g., rat liver) [4] [5]. |
| Key Factors Affecting Stability | pH: High pH favors reversible binding; low pH increases irreversible degradation [1]. Food Matrix: Presence of quinones, hydroxyhydroquinone, and other electrophiles [1] [2]. Temperature & Oxygen: Susceptible to oxidative degradation [2] [3]. | Chemical Structure: Influences reactivity and pKa [5]. Biological Factors: In-mouth metabolic conversion to methylthio ethers (e.g., 1-methoxy-3-methyl-3-(methylthio)butane from 4-methoxy-2-methyl-2-mercaptobutane) [6]. | | Quantitative Stability Data | In brewed coffee, a 84% reduction of available FFT was observed during 60 minutes of storage at 90°C [1]. | Data for specific flavor thiols like 2-methyl-3-furanthiol (MFT) is available but focused on metabolic pathways (e.g., in rat liver) rather than direct stability comparisons with FFT [4]. | | Analytical Challenges | Analysis is hindered by low concentrations, matrix complexity, and high susceptibility to oxidative degradation during analysis [2] [3]. | Thiols in general are considered challenging to analyze due to low concentrations and susceptibility to oxidative degradation and adsorption [7] [2]. |
The data on FFT stability primarily comes from model systems and studies on coffee. Here are the key experimental findings and methodologies:
The following diagram illustrates the experimental workflow and the competing pathways for FFT degradation, as identified in the research on coffee brews [1]:
Based on the gathered information, here are the core stability considerations for FFT:
The search results confirm that This compound is a highly unstable compound due to its thiol group and furan ring, making it reactive and susceptible to both oxidative and pH-dependent degradation. While direct comparative stability data against a wide range of thiols for drug development is sparse, the mechanisms of its instability are well-documented in food science literature.
The table below summarizes the primary uses and performance attributes of furfuryl mercaptan across different industries, based on the information gathered.
| Application Area | Primary Function/Role | Reported Performance & Characteristics |
|---|---|---|
| Flavor & Fragrance | Key aroma compound [1] [2] [3]. | Imparts a strong, characteristic roasted coffee, meaty, and smoky aroma [1] [3]. Considered a high-impact ingredient essential for authentic flavor profiles in coffee, savory dishes, and plant-based meats [1] [2]. |
| Pharmaceuticals | Chemical intermediate or building block for Active Pharmaceutical Ingredients (APIs) [4] [2] [3]. | Its chemical reactivity allows it to participate in various synthesis pathways [3]. High-purity grades (≥98%) are required for these applications [2]. |
| Agrochemicals | Precursor for pesticides and fungicides [2] [3]. | Serves as a versatile synthon in the production of next-generation crop protection agents [2]. |
| Chemical Industry | Chemical intermediate for resins, plastics, and other specialty chemicals [4] [3]. | Acts as a precursor in the synthesis of various industrial chemicals and polymers [4]. |
| Other Applications | Corrosion inhibitor for carbon steel; odorant in natural gas [1] [3]. | Early research indicates potential as a corrosion inhibitor in industrial settings [1]. Its strong, sulfurous smell allows for leak detection in natural gas [3]. |
A key performance factor for flavor compounds like this compound is their chemical stability, which can directly impact the shelf-life and quality of end products.
For research and manufacturing purposes, one established laboratory-scale synthesis method is provided below. This detailed protocol is adapted from a procedure published in Organic Syntheses [6].
Key Experimental Notes [6]:
Flammable